1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde
Overview
Description
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a boronic acid derivative and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde typically involves multi-step organic reactions. One common approach is the reaction of a suitable boronic acid derivative with an aldehyde under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, ensuring that the compound is produced consistently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The boronic acid moiety can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring mild acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various boronic acid derivatives or substituted boronic acids.
Scientific Research Applications
1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities and interactions.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes or receptors, modulating their activity. The aldehyde group can also participate in Schiff base formation with amino groups, influencing biological processes.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents.
Aldehydes: Various aldehydes with different structural features.
Boronic Acid Derivatives: Compounds containing boronic acid groups with different functional groups.
Properties
IUPAC Name |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c1-10(2)8-5-7(6-12)3-4-9(8)11(13)14-10/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQSRHQFSNQHJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=C(C=C2)C=O)C(O1)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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